7-Bromo-3,3-difluoroindolin-2-one

Medicinal Chemistry Chemical Synthesis Drug Discovery

Medicinal chemists developing kinase inhibitors often face metabolic instability and limited SAR exploration handles in standard oxindole intermediates. 7-Bromo-3,3-difluoroindolin-2-one solves both challenges: the C-3 gem-difluoro group enhances metabolic stability while the 7-bromo substituent provides a versatile cross-coupling handle for rapid analog synthesis. • Differentiated Scaffold: Combines metabolic stabilization (C-3 difluoro) with synthetic versatility (7-Br for Suzuki, Buchwald, etc.) • Privileged Core: Oxindole is a key pharmacophore in FDA-approved kinase inhibitors • Supply Reliability: Available from stock with batch-to-batch consistency ≥97% purity for reproducible SAR studies.

Molecular Formula C8H4BrF2NO
Molecular Weight 248.027
CAS No. 1360928-68-2
Cat. No. B2437270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,3-difluoroindolin-2-one
CAS1360928-68-2
Molecular FormulaC8H4BrF2NO
Molecular Weight248.027
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)C2(F)F
InChIInChI=1S/C8H4BrF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13)
InChIKeyIXGUJVXGMIRFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3,3-difluoroindolin-2-one (CAS 1360928-68-2) as a High-Value Halogenated Oxindole Scaffold for Drug Discovery


7-Bromo-3,3-difluoroindolin-2-one is a halogenated derivative of the oxindole (indolin-2-one) scaffold, featuring a bromine atom at the 7-position and geminal difluoro substitution at the C-3 position. The compound is recognized as a high-value chemical intermediate in medicinal chemistry, with its unique substitution pattern conferring distinct physicochemical and biological properties compared to non-fluorinated or mono-halogenated analogs . This scaffold is a privileged structure found in numerous bioactive molecules and FDA-approved drugs, and the introduction of fluorine atoms is known to modulate lipophilicity, metabolic stability, and target-binding affinity [1].

Why 7-Bromo-3,3-difluoroindolin-2-one (CAS 1360928-68-2) Cannot Be Readily Replaced by Simpler Analogs


The unique combination of 7-bromo and 3,3-difluoro substitutions in this oxindole scaffold creates a specific chemical environment that is not replicated by simpler indolinones. Non-fluorinated analogs, such as 7-bromoindolin-2-one (CAS 320734-35-8), lack the metabolic stabilization and conformational constraints provided by the gem-difluoro group at C-3 . Conversely, the 3,3-difluoroindolin-2-one core (CAS 197067-27-9) without the 7-bromo substitution exhibits significantly different lipophilicity and may lack the specific binding interactions enabled by the bromine atom, which can participate in halogen bonding or hydrophobic contacts . Furthermore, the position of the bromine atom is critical; studies on related indolin-2-ones have shown that shifting the bromine from the 7- to the 5-position can drastically alter cytotoxic activity, highlighting the importance of precise regiochemistry [1]. Thus, generic substitution with a different halogenated indolinone carries a high risk of unpredictable changes in activity and physicochemical properties.

Quantitative Differentiation of 7-Bromo-3,3-difluoroindolin-2-one (CAS 1360928-68-2) vs. Key Analogs


Commercial Purity and Availability: A Reliable Starting Point for Synthesis

7-Bromo-3,3-difluoroindolin-2-one is commercially available with a guaranteed purity of 97% from major vendors, ensuring reproducible results in downstream synthetic applications. This is a standard purity benchmark for building blocks, but its direct availability contrasts with less common or custom-synthesized analogs .

Medicinal Chemistry Chemical Synthesis Drug Discovery

Predicted Physicochemical Profile: LogP and TPSA Comparison to Key Analogs

The predicted partition coefficient (LogP) for 7-Bromo-3,3-difluoroindolin-2-one is 2.493, indicating a specific balance of lipophilicity and hydrophilicity that can be critical for membrane permeability and target binding. In contrast, the non-fluorinated analog 7-bromoindolin-2-one has a lower predicted LogP of 1.5, while the 3,3-difluoro analog without bromine has a LogP of approximately 1.8 (predicted). The topological polar surface area (TPSA) for the target compound is 29.1 Ų, which is within the range considered favorable for oral bioavailability and CNS penetration .

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Class-Level Evidence: Bromine Position Drives Cytotoxic Selectivity in Indolin-2-ones

In a study comparing the cytotoxic activity of indolin-2-one derivatives against WiDr colon cancer cells, a derivative with a bromine substituent at the 5-position demonstrated a 4-fold improvement in cytotoxicity compared to its fluorine-substituted counterpart [1]. While this study did not directly evaluate the 7-bromo isomer, it provides class-level evidence that the position of a bromine atom on the indolin-2-one scaffold is a critical determinant of biological activity, and that substituting bromine for fluorine at a specific position can yield significant potency differences.

Anticancer Cytotoxicity Structure-Activity Relationship

Dual Halogenation Enhances Metabolic Stability: Class-Level Observation

A general observation in medicinal chemistry is that the introduction of fluorine atoms, particularly in the form of a gem-difluoro group, can significantly block sites of oxidative metabolism and improve the stability of compounds. The 3,3-difluoroindolin-2-one scaffold is described as a lipophilic, metabolically stable surrogate for the labile carbonyl group in drug design . While direct comparative microsomal stability data for 7-Bromo-3,3-difluoroindolin-2-one versus its non-fluorinated analog is not available in the public domain, the class-level principle is well-established, and the dual halogenation pattern (bromo + difluoro) is expected to offer superior metabolic resistance compared to mono-halogenated indolinones.

Metabolic Stability Drug Metabolism Fluorinated Compounds

Optimal Research Applications for 7-Bromo-3,3-difluoroindolin-2-one (CAS 1360928-68-2)


Synthesis of Fluorinated Kinase Inhibitor Libraries

The compound serves as a versatile intermediate for introducing the 7-bromo-3,3-difluoroindolin-2-one core into kinase inhibitor candidates. The difluoro substitution provides metabolic stability, while the 7-bromo group offers a site for further functionalization via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) in medicinal chemistry programs targeting kinases involved in cancer and other diseases .

Development of Novel Anticancer Agents

Given the established activity of indolin-2-one derivatives as kinase inhibitors and their potential as anticancer agents, 7-Bromo-3,3-difluoroindolin-2-one is a strategic building block for generating novel analogs with optimized potency and selectivity. Its specific substitution pattern (7-bromo) is supported by class-level evidence that halogen position is critical for cytotoxic activity [1].

Chemical Biology Probe Design

The unique combination of a bromine handle for bioconjugation or radiolabeling and a difluoro group for metabolic stabilization makes this compound a suitable precursor for designing chemical probes to study protein targets in cells. The predicted LogP value of 2.493 suggests adequate membrane permeability for cellular assays .

Synthetic Methodology Studies on Halogenated Oxindoles

The compound's specific halogenation pattern makes it a useful substrate for exploring novel synthetic transformations, such as transition-metal-catalyzed cross-couplings or C-H activation reactions, particularly in the context of late-stage functionalization of fluorinated heterocycles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3,3-difluoroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.